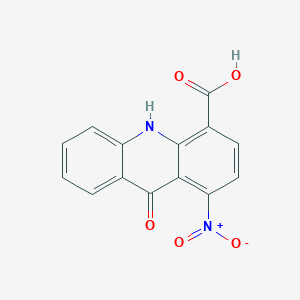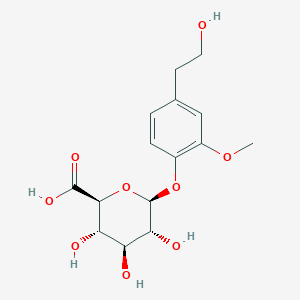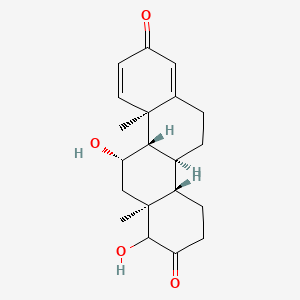
N,N-diethylheptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylheptanamide is an organic compound with the molecular formula C11H23NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Diethylheptanamide can be synthesized through the reaction of heptanoic acid with diethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to form the intermediate heptanoyl chloride, which then reacts with diethylamine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethylheptanamide undergoes various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Various nucleophiles, appropriate solvents.
Major Products Formed
Hydrolysis: Heptanoic acid, diethylamine.
Reduction: Corresponding amine.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylheptanamide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and acyclic systems.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: This compound is employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of N,N-diethylheptanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their activity, and affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylformamide (DMF): A common polar solvent used in organic synthesis.
N,N-Dimethylacetamide (DMA): Another polar solvent with similar applications to DMF.
Uniqueness
N,N-Diethylheptanamide is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to DMF and DMA makes it less polar and more hydrophobic, influencing its solubility and reactivity in different environments .
Eigenschaften
CAS-Nummer |
10385-08-7 |
|---|---|
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
N,N-diethylheptanamide |
InChI |
InChI=1S/C11H23NO/c1-4-7-8-9-10-11(13)12(5-2)6-3/h4-10H2,1-3H3 |
InChI-Schlüssel |
ATMCOZCQQXIAQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)

![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)

![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)







